molecular formula C18H19FN4O2 B1673510 FMK CAS No. 821794-92-7

FMK

Cat. No.: B1673510
CAS No.: 821794-92-7
M. Wt: 342.4 g/mol
InChI Key: IKLGYJACVCXYIL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as caspases, which are involved in the process of apoptosis. The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting the apoptotic process . Additionally, 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting caspases, it prevents the execution of apoptosis, leading to prolonged cell survival . This can have significant implications in both normal cellular function and disease states, where apoptosis plays a critical role.

Molecular Mechanism

At the molecular level, 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of caspases, inhibiting their enzymatic activity . This inhibition prevents the cleavage of key substrates involved in the apoptotic pathway, thereby blocking the progression of apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in the inhibition of apoptosis. These findings suggest that the compound could be useful in therapeutic applications where prolonged inhibition of apoptosis is desired.

Dosage Effects in Animal Models

The effects of 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits apoptosis without causing significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate apoptosis and other cellular processes . By inhibiting caspases, it affects the metabolic flux of apoptotic pathways, leading to altered levels of metabolites involved in cell death and survival.

Transport and Distribution

Within cells and tissues, 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone is transported and distributed through specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s distribution patterns are critical for its effectiveness in inhibiting apoptosis and other cellular processes.

Subcellular Localization

The subcellular localization of 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone plays a significant role in its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate sites of action.

Preparation Methods

Peptidyl mono-fluoromethyl ketones can be synthesized using both solid-phase and solution-phase methods . The solid-phase synthesis involves attaching the peptide to a solid support and then introducing the fluoromethyl ketone group through a series of chemical reactions. The solution-phase synthesis, on the other hand, involves the direct reaction of the peptide with a fluoromethyl ketone reagent in solution .

Industrial production methods for peptidyl mono-fluoromethyl ketones typically involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce large quantities of the compound by sequentially adding amino acids to a growing peptide chain and then introducing the fluoromethyl ketone group .

Chemical Reactions Analysis

Properties

IUPAC Name

1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLGYJACVCXYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349344
Record name 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821794-92-7
Record name 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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